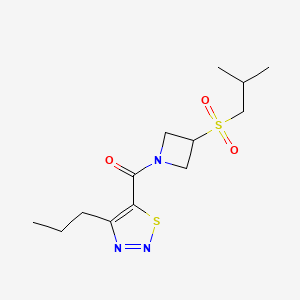
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
Azetidinones and thiadiazoles, chemically related to "(3-(Isobutylsulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone," have shown promise as potent antimicrobial and anticancer agents. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various microbial strains and cancer cell lines. For instance, novel derivatives of azetidinones have been investigated for their potential antimicrobial properties against resistant strains and their ability to act as anticancer agents against specific cancer cell lines, showing significant activity in some cases (Kayarmar et al., 2017). Similarly, thiazole derivatives possessing urea, thiourea, and selenourea functionalities demonstrated potent antioxidant activity, suggesting their potential utility in combating oxidative stress-related diseases (Reddy et al., 2015).
Enzyme Inhibition
The enzymatic metabolism of compounds containing azetidinone moieties has been a subject of interest, particularly in the context of drug development. Studies have explored how these compounds undergo biotransformation in the human body, revealing complex metabolic pathways. For example, a study on the metabolism of a spiro-azetidine compound highlighted the role of glutathione S-transferases in catalyzing the formation of glutathione-conjugated metabolites without prior bioactivation, shedding light on the metabolic fate of such compounds and their potential interactions with biological systems (Li et al., 2019).
Propiedades
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-4-5-11-12(20-15-14-11)13(17)16-6-10(7-16)21(18,19)8-9(2)3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAYHYZCNFLTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
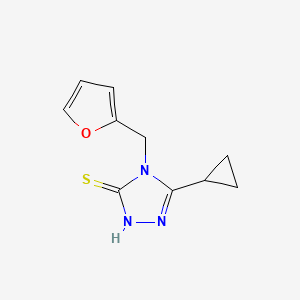
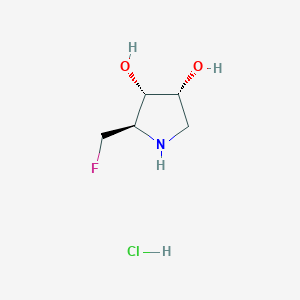
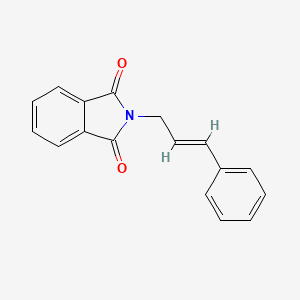
![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662110.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)
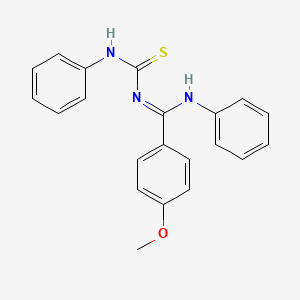
![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)
![3-butyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2662121.png)
![1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2662122.png)
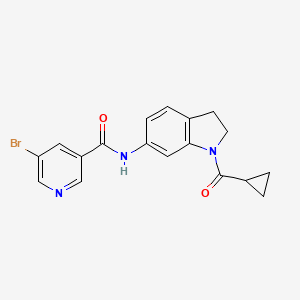
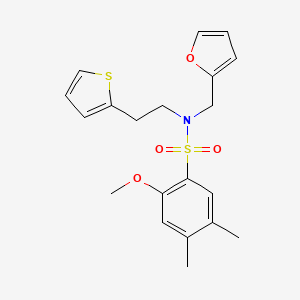
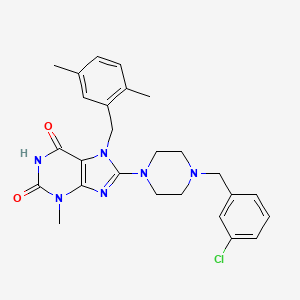
![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)
![ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate](/img/structure/B2662129.png)
